Ethyl 4-hydroxybut-2-ynoate chemical properties
Ethyl 4-hydroxybut-2-ynoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 4-hydroxybut-2-ynoate
Introduction
Ethyl 4-hydroxybut-2-ynoate is a bifunctional molecule of significant interest in synthetic organic chemistry. Possessing a terminal primary alcohol, an internal alkyne, and an ethyl ester, this compound serves as a versatile C4 building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and polyfunctional aliphatic systems. Its strategic combination of reactive sites allows for selective transformations, making it a valuable intermediate for researchers in drug development and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and key reactive pathways, offering field-proven insights and detailed experimental protocols for its practical application.
Core Chemical and Physical Properties
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in the laboratory. This section outlines the key identifiers and physicochemical characteristics of ethyl 4-hydroxybut-2-ynoate.
Chemical Identity
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IUPAC Name: ethyl 4-hydroxybut-2-ynoate[1]
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Synonyms: 4-hydroxy-but-2-ynoic acid ethyl ester[1]
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CAS Number: 31555-04-1[1]
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Molecular Formula: C₆H₈O₃[1]
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Molecular Weight: 128.13 g/mol [1]
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Canonical SMILES: CCOC(=O)C#CCO[1]
Caption: Chemical Structure of Ethyl 4-hydroxybut-2-ynoate.
Physicochemical Properties
Quantitative physical data for ethyl 4-hydroxybut-2-ynoate is not extensively reported. However, data for structurally related compounds can provide useful estimates for handling and purification.
| Property | Value | Source/Notes |
| Boiling Point | 66–69 °C at 0.2 mmHg (for methyl ester) | [2] The ethyl ester is expected to have a slightly higher boiling point. |
| Appearance | Not specified; likely a liquid at room temp. | Based on the properties of the analogous methyl ester.[2] |
| Solubility | Soluble in common organic solvents (e.g., ether, THF, methanol, dichloromethane). | Inferred from synthetic procedures and general chemical principles.[2] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound during synthesis and subsequent reactions. The following data are predicted based on the known spectra of the closely related methyl 4-hydroxy-2-butynoate and fundamental principles of spectroscopy.[2][3][4]
| Spectroscopy | Characteristic Features |
| ¹H NMR | ~ 4.3 ppm (s, 2H, C≡C-CH₂OH)~ 4.2 ppm (q, 2H, O-CH₂CH₃)~ 3.5-5.5 ppm (br s, 1H, -OH)~ 1.3 ppm (t, 3H, -CH₃) |
| ¹³C NMR | ~ 153 ppm (C=O)~ 85 ppm (C≡C-CH₂OH)~ 75 ppm (C≡C-COOEt)~ 63 ppm (-OCH₂CH₃)~ 50 ppm (-CH₂OH)~ 14 ppm (-CH₃) |
| Infrared (IR) | ~ 3400 cm⁻¹ (broad, O-H stretch)~ 2980 cm⁻¹ (sp³ C-H stretch)~ 2240 cm⁻¹ (C≡C stretch, weak)~ 1715 cm⁻¹ (C=O ester stretch, strong)~ 1250 cm⁻¹ (C-O stretch) |
| Mass Spec (MS) | M⁺ = 128.05 (Expected)Common fragments may include loss of C₂H₅O• (m/z=83) and C₂H₅OH (m/z=82). |
Synthesis and Chemical Reactivity
The synthetic utility of ethyl 4-hydroxybut-2-ynoate stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
Synthesis Overview
A robust and scalable synthesis involves the carboxylation of an acetylide derived from a protected propargyl alcohol.[2] The use of a tetrahydropyranyl (THP) protecting group for the primary alcohol is common, as it is stable to the Grignard conditions required for acetylide formation.
Caption: General synthetic workflow for Ethyl 4-hydroxybut-2-ynoate.
This method effectively avoids the challenges associated with handling the free hydroxy-alkyne under strongly basic conditions. A detailed protocol is provided in Section 3.1.
Core Reactivity and Transformations
The strategic value of ethyl 4-hydroxybut-2-ynoate lies in the selective manipulation of its functional groups.
2.2.1 Reactions at the Hydroxyl Group
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Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as Jones reagent (H₂CrO₄).[5] The choice of oxidant is critical to avoid side reactions with the alkyne.
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Protection/Derivatization: The hydroxyl group can be protected as an ether (e.g., silyl ether, benzyl ether) or esterified to introduce other functionalities. This is often a necessary first step before manipulating the alkyne or ester groups.
2.2.2 Reactions at the Alkyne Group
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Reduction: The carbon-carbon triple bond is a hub for transformations.
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Selective Reduction to (Z)-Alkene: Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃, poisoned with lead) selectively yields the cis-(Z)-alkene, ethyl (Z)-4-hydroxybut-2-enoate.
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Selective Reduction to (E)-Alkene: Reduction using dissolving metals, such as sodium in liquid ammonia (Na/NH₃), typically produces the trans-(E)-alkene.
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Full Reduction to Alkane: Complete saturation to ethyl 4-hydroxybutanoate can be achieved via catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7]
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Cycloaddition: The electron-deficient alkyne can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to five-membered heterocycles.
2.2.3 Reactions at the Ester Group
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Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding but-2-yne-1,4-diol.[5] This reaction must be performed with care, as LiAlH₄ can also reduce the alkyne.
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Hydrolysis (Saponification): Base-mediated hydrolysis (e.g., with NaOH or KOH) followed by acidic workup cleaves the ester to yield 4-hydroxybut-2-ynoic acid.[8]
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Esterification/Transesterification: This reaction involves converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.[9][10][11]
Field-Proven Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthesis and a key transformation of ethyl 4-hydroxybut-2-ynoate.
Protocol: Synthesis of Ethyl 4-hydroxybut-2-ynoate
This procedure is adapted from the validated synthesis of the analogous methyl ester.[2] It proceeds in two main stages: formation of the protected ester followed by deprotection.
Caption: Experimental workflow for the synthesis of Ethyl 4-hydroxybut-2-ynoate.
Step-by-Step Methodology:
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Protection: In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) in dichloromethane. Add 3,4-dihydro-2H-pyran (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate. Stir at room temperature for 2-3 hours until TLC indicates complete consumption of the starting alcohol. Quench with triethylamine, concentrate under reduced pressure, and purify to obtain tetrahydro-2-(2-propyn-1-yloxy)-2H-pyran.
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Grignard & Carboxylation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of ethylmagnesium bromide (1.1 eq) in THF. Cool the flask to 0 °C. Add the THP-protected propargyl alcohol (1.0 eq) dropwise. After addition, allow the mixture to warm to room temperature and stir for 1 hour.
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Carboxylation: Cool the resulting acetylide solution to -20 °C. Add ethyl chloroformate (1.1 eq) dropwise, maintaining the internal temperature below -15 °C. After addition, allow the reaction to warm slowly to room temperature and stir overnight.
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Workup and Deprotection: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers and wash with a 2M HCl solution to effect deprotection of the THP group (monitor by TLC).
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Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure ethyl 4-hydroxybut-2-ynoate.
Protocol: Selective Reduction to Ethyl (Z)-4-hydroxybut-2-enoate
This protocol details the partial hydrogenation of the alkyne to the corresponding Z-alkene.
Step-by-Step Methodology:
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Setup: To a round-bottom flask, add ethyl 4-hydroxybut-2-ynoate (1.0 eq) and Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~5-10% by weight).
-
Solvent: Add a suitable solvent, such as ethyl acetate or methanol.
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Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.
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Monitoring: Monitor the reaction progress closely by TLC or GC-MS. The reaction should be stopped immediately upon consumption of the starting material to prevent over-reduction to the alkane.
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Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, ethyl (Z)-4-hydroxybut-2-enoate, is often of sufficient purity for subsequent steps, or it can be further purified by column chromatography if necessary.
Safety and Handling
Proper laboratory practice is essential when working with this and any chemical reagent.
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Hazard Warning: The analogous methyl 4-hydroxy-2-butynoate is reported to be a potent vesicant, causing painful skin burns upon contact.[2] It is crucial to assume ethyl 4-hydroxybut-2-ynoate has similar properties.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All operations should be conducted within a certified chemical fume hood.[12][13]
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Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[14] In case of contact, flush the affected area immediately with copious amounts of water.[12]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[14]
Applications in Drug Development and Research
Ethyl 4-hydroxybut-2-ynoate is not just a laboratory curiosity; it is a key intermediate in the synthesis of biologically active molecules. The functional groups allow for its incorporation into diverse molecular scaffolds. For instance, derivatives like ethyl (R)-4-cyano-3-hydroxybutanoate, which can be conceptually derived from such precursors, are critical chiral synthons for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor).[15] The ability to stereoselectively reduce the alkyne and further functionalize the molecule underscores its importance in constructing complex chiral centers essential for modern pharmaceuticals.
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